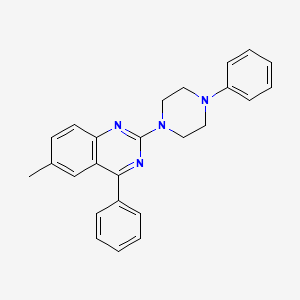
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method involves the reaction between 2-acetamidobenzoic acid and an amine in the presence of phosphorous trichloride to yield 2-methyl-3-phenylquinazolin-4(3H)-one . This intermediate can then be further reacted with 4-phenylpiperazine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis may be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core or the piperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized quinazolines .
Scientific Research Applications
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying structure-activity relationships.
Biology: The compound is used in biological assays to investigate its effects on various biological targets.
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, which is relevant for treating Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These are oxidized quinazolines with a wide range of biological activities, including anticancer and antimicrobial properties.
Benzimidazo quinazolines: These compounds have shown efficacy against tuberculosis and other infections.
Uniqueness
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazoline core with a phenylpiperazine moiety makes it particularly interesting for medicinal chemistry research .
Properties
IUPAC Name |
6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFYCOVSWOSYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
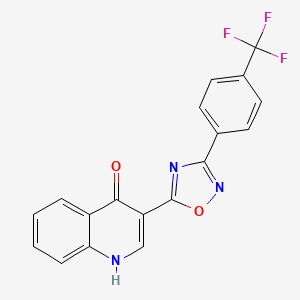
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

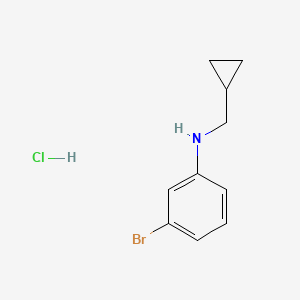
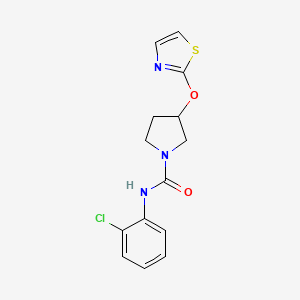
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)

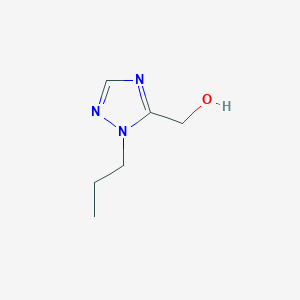
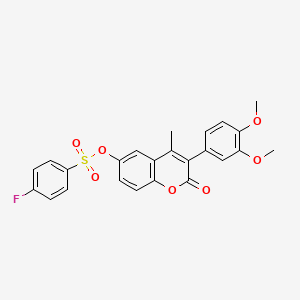

![2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2374049.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)
